molecular formula C22H28N4O3 B4510433 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B4510433
M. Wt: 396.5 g/mol
InChI Key: BXHBXJRYVCVVTP-UHFFFAOYSA-N
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Description

2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, and a cyclohepta[c]pyridazinone core. The combination of these structural elements imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a methoxyphenyl group through a nucleophilic substitution reaction.

    Cyclization: The substituted piperazine is then reacted with a suitable cycloheptanone derivative to form the cyclohepta[c]pyridazinone core.

    Final Coupling: The final step involves coupling the piperazine derivative with the cyclohepta[c]pyridazinone core under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the cyclohepta[c]pyridazinone core can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can yield an alcohol derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets. One of the primary targets is the alpha1-adrenergic receptor, a G-protein-coupled receptor involved in the regulation of smooth muscle contraction . The compound acts as an antagonist, blocking the receptor and preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This results in the relaxation of smooth muscles and potential therapeutic effects in conditions like hypertension and benign prostatic hyperplasia.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic.

    Naftopidil: Another alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.

    Urapidil: A compound with similar alpha1-adrenergic receptor antagonistic properties, used to manage hypertension.

Uniqueness

2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is unique due to its specific structural features, such as the combination of a methoxyphenyl-substituted piperazine ring and a cyclohepta[c]pyridazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-29-20-10-6-5-9-19(20)24-11-13-25(14-12-24)22(28)16-26-21(27)15-17-7-3-2-4-8-18(17)23-26/h5-6,9-10,15H,2-4,7-8,11-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHBXJRYVCVVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=C4CCCCCC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Reactant of Route 3
Reactant of Route 3
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Reactant of Route 4
Reactant of Route 4
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Reactant of Route 5
Reactant of Route 5
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Reactant of Route 6
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

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